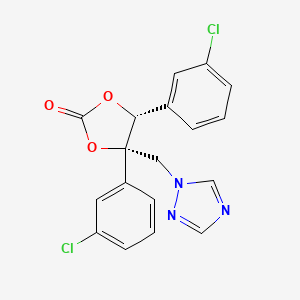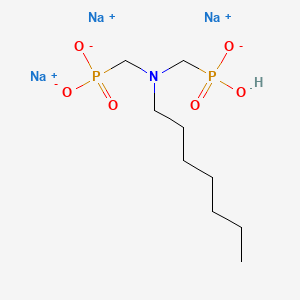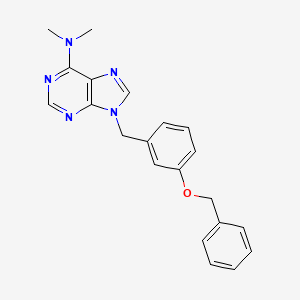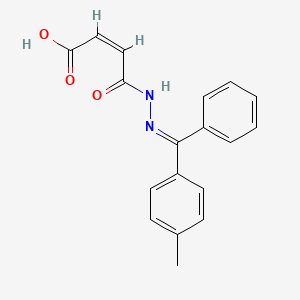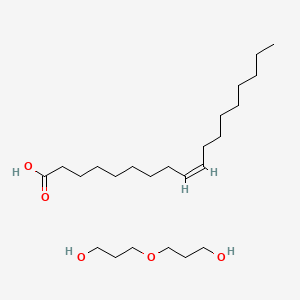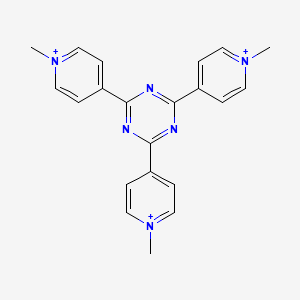
2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes three pyridine rings attached to a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine typically involves the reaction of 4-chloropyridine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with pyridine rings, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of the pyridine rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.
Applications De Recherche Scientifique
2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
- 2,4,6-Triisopropylphenol
- Triazole-pyrimidine hybrids
Uniqueness
Compared to similar compounds, 2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
42517-85-1 |
|---|---|
Formule moléculaire |
C21H21N6+3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)-1,3,5-triazine |
InChI |
InChI=1S/C21H21N6/c1-25-10-4-16(5-11-25)19-22-20(17-6-12-26(2)13-7-17)24-21(23-19)18-8-14-27(3)15-9-18/h4-15H,1-3H3/q+3 |
Clé InChI |
QCGJNNPLMNXQQC-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




